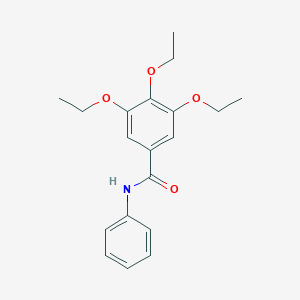

3,4,5-triethoxy-N-phenylbenzamide

Description

3,4,5-Triethoxy-N-phenylbenzamide (CAS RN: 891125-17-0) is a benzamide derivative characterized by a central benzene ring substituted with ethoxy groups at the 3-, 4-, and 5-positions and an N-phenyl moiety. Benzamides are a class of organic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

6378-87-6 |

|---|---|

Molecular Formula |

C19H23NO4 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

3,4,5-triethoxy-N-phenylbenzamide |

InChI |

InChI=1S/C19H23NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h7-13H,4-6H2,1-3H3,(H,20,21) |

InChI Key |

NOMVGVWSWFCMSD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |

Other CAS No. |

6378-87-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

The compound’s defining features include:

- Triethoxy substituents : Three ethoxy (–OCH₂CH₃) groups at positions 3, 4, and 5 on the benzamide ring.

- N-phenyl group : A phenyl ring attached to the amide nitrogen.

Comparison Table of Analogous Benzamide Derivatives

Analysis of Substituent Effects

- Lipophilicity : The triethoxy groups in 3,4,5-triethoxy-N-phenylbenzamide likely enhance lipophilicity compared to methoxy or halogenated analogs (e.g., etobenzanid), which may improve membrane permeability but reduce aqueous solubility.

- In contrast, electron-withdrawing groups like trifluoromethyl (flutolanil) or chloro (etobenzanid) may increase reactivity or target binding affinity .

- Biological Activity : The N-phenyl group is conserved across many agrochemical benzamides, suggesting its role in target recognition. For example, flutolanil’s isopropoxyphenyl moiety contributes to fungicidal activity by interacting with fungal succinate dehydrogenase .

Research Findings and Inferences

- Synthetic Utility : describes a related oxadiazole-containing benzamide derivative, implying that 3,4,5-triethoxy-N-phenylbenzamide could serve as a precursor for heterocyclic agrochemicals. The oxadiazole ring in such compounds often enhances bioactivity by mimicking natural substrates .

- Ethoxy substituents might confer prolonged environmental persistence compared to shorter alkoxy chains .

- Metabolic Stability : Bulkier ethoxy groups may reduce metabolic clearance compared to methoxy analogs, a critical factor in agrochemical design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.